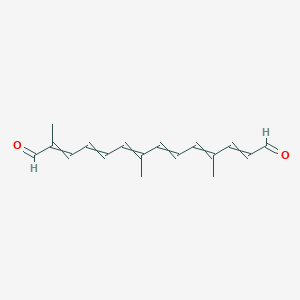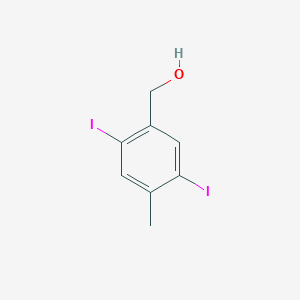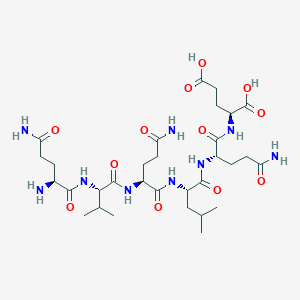
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid is a peptide composed of six amino acids: L-glutamine, L-valine, L-glutamine, L-leucine, L-glutamine, and L-glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Deamidation: The glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or pepsin, or chemical agents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Deamidation: Conversion of glutamine to glutamic acid.
Aplicaciones Científicas De Investigación
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a potential drug delivery system.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context in which the peptide is used.
Comparación Con Compuestos Similares
Similar Compounds
L-Glutaminyl-L-valyl-L-glutaminyl-L-leucyl-L-glutaminyl-L-glutamic acid: A similar peptide with a different sequence of amino acids.
This compound: Another peptide with a similar structure but different functional groups.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo specific chemical reactions and interact with molecular targets makes it valuable for various research and industrial purposes.
Propiedades
Número CAS |
573670-82-3 |
|---|---|
Fórmula molecular |
C31H53N9O12 |
Peso molecular |
743.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C31H53N9O12/c1-14(2)13-20(29(49)36-17(6-10-22(34)42)27(47)38-19(31(51)52)8-12-24(44)45)39-28(48)18(7-11-23(35)43)37-30(50)25(15(3)4)40-26(46)16(32)5-9-21(33)41/h14-20,25H,5-13,32H2,1-4H3,(H2,33,41)(H2,34,42)(H2,35,43)(H,36,49)(H,37,50)(H,38,47)(H,39,48)(H,40,46)(H,44,45)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
Clave InChI |
XFAGPWJGSPUIAN-BPBFDTGDSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)


![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
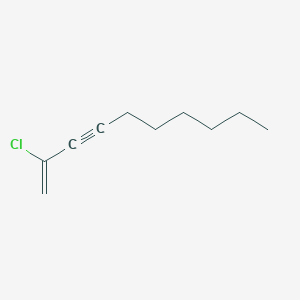
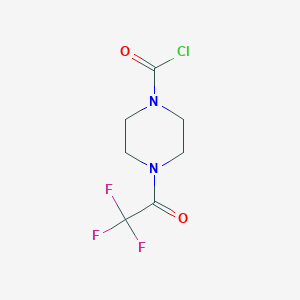

![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
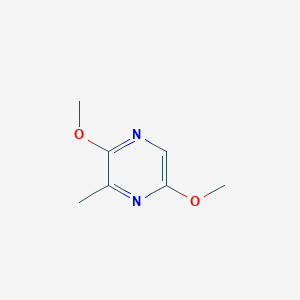
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
